

An In-depth Technical Guide to the Physical and Chemical Properties of Fetidine

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Compound of Interest

Compound Name: Fetidine

Cat. No.: B1221024

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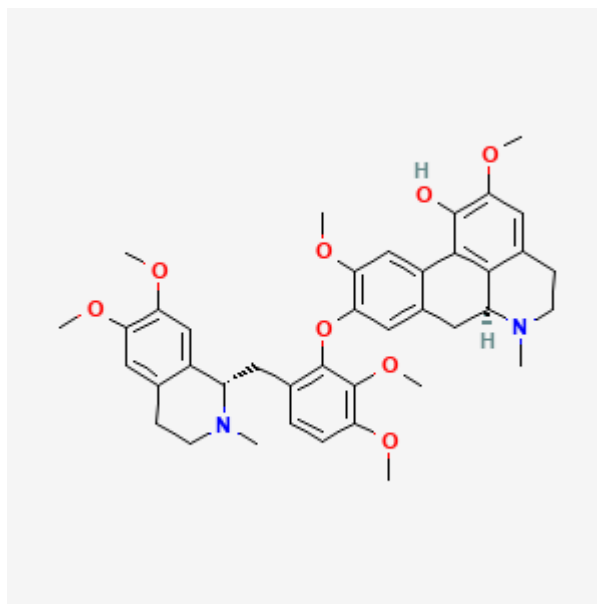
Introduction

Fetidine is a naturally occurring bisbenzylisoquinoline alkaloid, a class of compounds known for their significant and diverse pharmacological activities.^{[1][2]} Isolated from plant species such as *Thalictrum foetidum*, **Fetidine** and its chemical relatives have attracted attention within the scientific community for their potential therapeutic applications, including antihypertensive, anti-inflammatory, and anticancer effects.^{[1][3][4]} This technical guide provides a comprehensive overview of the known physical and chemical properties of **Fetidine**, detailed experimental protocols for its study, and an exploration of its potential biological activities and associated signaling pathways, primarily aimed at researchers, scientists, and professionals in drug development.

Chemical Identity

Property	Value
IUPAC Name	(6aS)-9-[6-[[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2,3-dimethoxyphenoxy]-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol
Chemical Formula	C ₄₀ H ₄₆ N ₂ O ₈
CAS Number	7072-86-8
Molecular Weight	682.8 g/mol
Canonical SMILES	<chem>CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC4=C(C=C(C=C4)OC)OC5=C(C=C(C=C5)O)C6CCN(C6)C)OC)OC)OC</chem>

Structure



Physical and Chemical Properties

While specific experimental data for **Fetidine** is limited in publicly accessible literature, the following tables summarize its computed properties and expected characteristics based on its chemical class.

Computed Physical Properties

Property	Value	Source
Molecular Weight	682.8 g/mol	PubChem
XLogP3-AA	6.3	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	8	PubChem
Rotatable Bond Count	8	PubChem
Exact Mass	682.325416 g/mol	PubChem
Monoisotopic Mass	682.325416 g/mol	PubChem
Topological Polar Surface Area	91.3 Å ²	PubChem
Heavy Atom Count	50	PubChem
Formal Charge	0	PubChem
Complexity	1100	PubChem

Expected Experimental Properties

- Melting Point: Data not available. Related bisbenzylisoquinoline alkaloids exhibit a wide range of melting points.
- Solubility: Expected to have low aqueous solubility, a common characteristic of bisbenzylisoquinoline alkaloids.[1] It is likely more soluble in organic solvents such as methanol, ethanol, chloroform, and dimethyl sulfoxide (DMSO).
- pKa: Specific pKa values for **Fetidine** have not been experimentally determined. As a molecule with tertiary amine functionalities, it is expected to have pKa values in the basic range. The pKa of alkaloids can be determined experimentally using methods like NMR spectroscopy or potentiometric titration.[5][6][7]

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and analysis of **Fetidine** are not extensively documented. However, established methods for the extraction and purification of bisbenzylisoquinoline alkaloids from *Thalictrum* species can be adapted.

Extraction of Total Alkaloids from *Thalictrum foetidum*

This protocol is a generalized procedure for the extraction of alkaloids from plant material.

Methodology:

- Plant Material Preparation: The dried and powdered plant material of *Thalictrum foetidum* is subjected to extraction.
- Extraction:
 - Method 1: Acidified Water Extraction: The plant material is macerated with an acidic aqueous solution (e.g., 0.1-1% hydrochloric acid or sulfuric acid) to convert the alkaloids into their more water-soluble salt forms.[8]
 - Method 2: Organic Solvent Extraction: The plant material is basified with a weak base (e.g., ammonia solution) to liberate the free alkaloids, followed by extraction with an organic solvent like chloroform or methanol.[9]
 - Method 3: Ultrasound-Assisted Extraction (UAE): To enhance extraction efficiency, the plant material suspended in a suitable solvent can be subjected to ultrasonication.[9]
- Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude alkaloid extract.

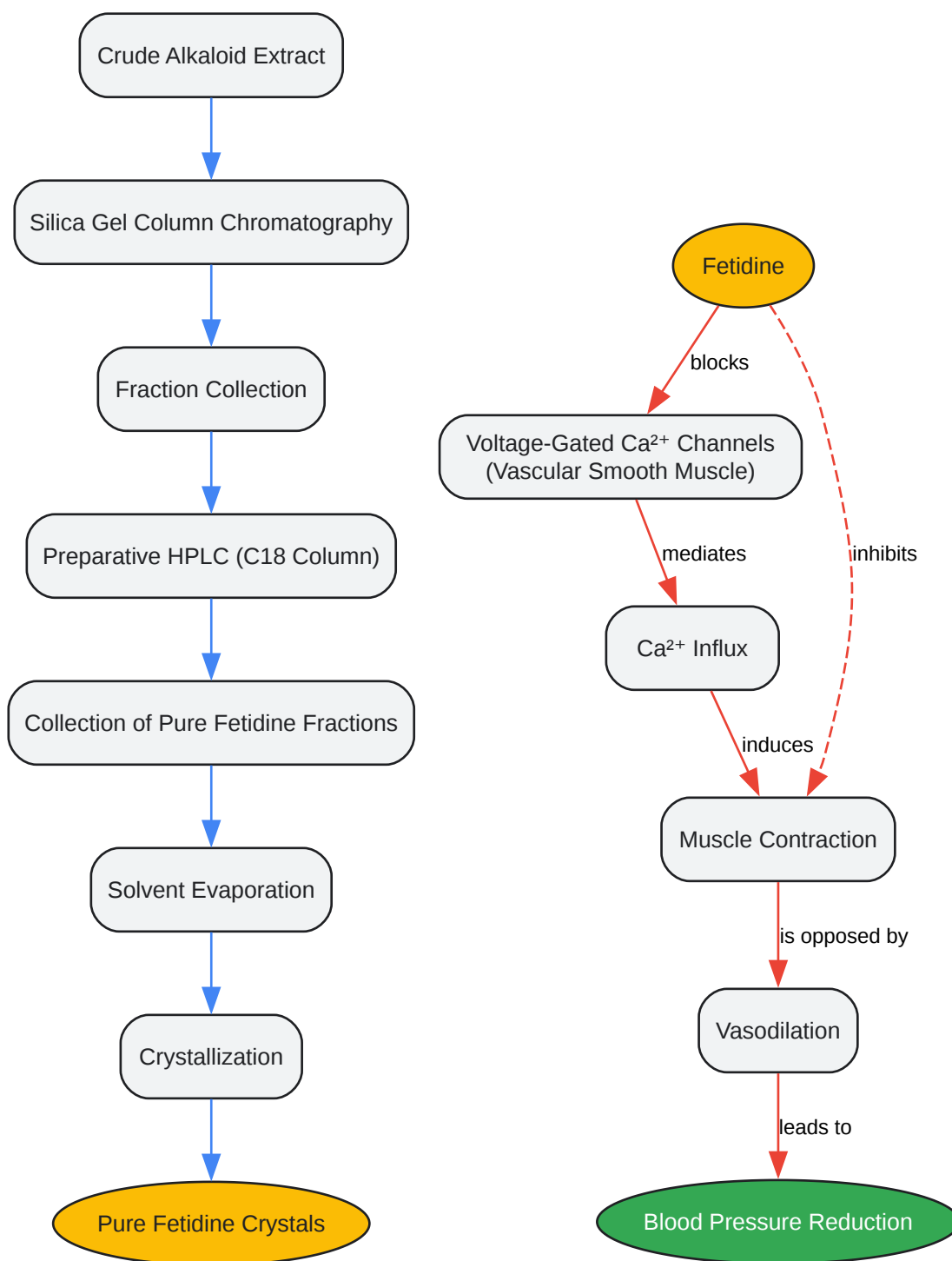
General Workflow for Alkaloid Extraction

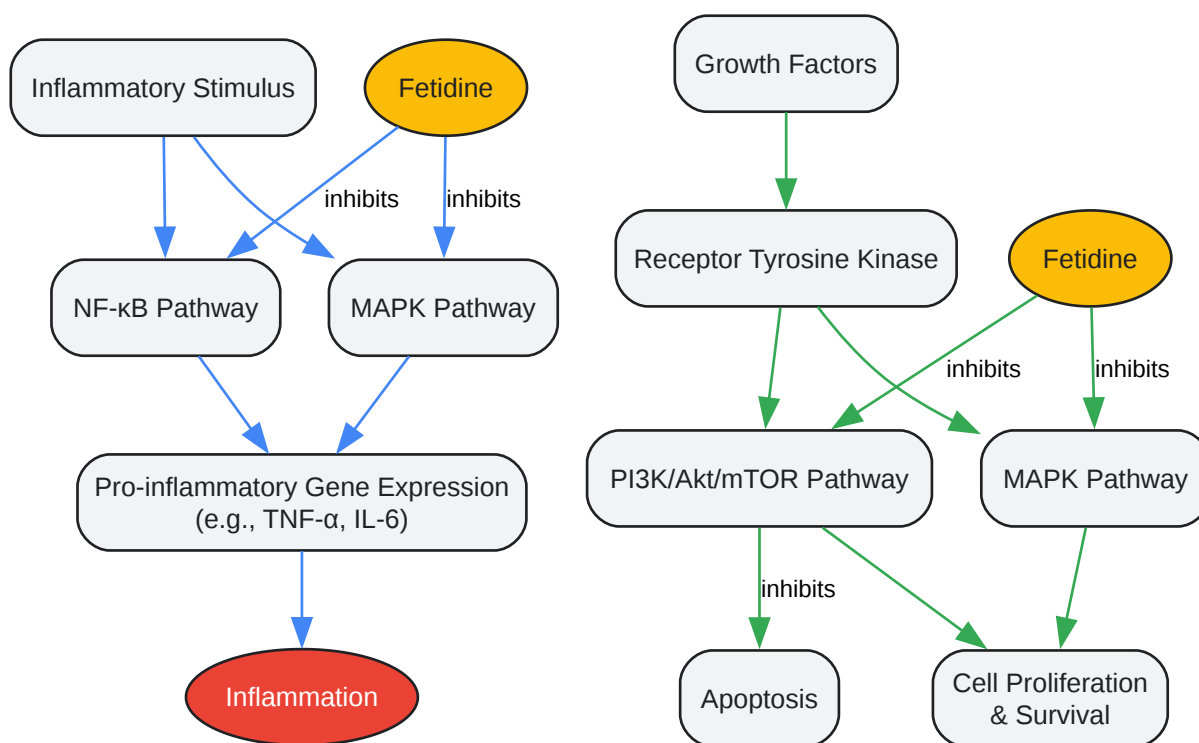
Purification of Fetidine

The crude alkaloid extract can be purified using chromatographic techniques to isolate **Fetidine**.

Methodology:

- Column Chromatography: The crude extract is subjected to column chromatography over silica gel or alumina. A gradient elution system with solvents of increasing polarity (e.g., chloroform-methanol mixtures) is typically employed.^[8]
- High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC is the method of choice. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate buffer at a controlled pH).^{[10][11][12]} The elution of **Fetidine** is monitored using a UV detector.
- Crystallization: The purified fractions containing **Fetidine** are pooled, the solvent is evaporated, and the residue is crystallized from a suitable solvent or solvent mixture to obtain pure **Fetidine**.





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